molecular formula C8H7Cl2NO B8417919 1-(2-Amino-3,6-dichloro-phenyl)-ethanone

1-(2-Amino-3,6-dichloro-phenyl)-ethanone

Cat. No. B8417919
M. Wt: 204.05 g/mol
InChI Key: CDPFMKPKCRNMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-3,6-dichloro-phenyl)-ethanone is a useful research compound. Its molecular formula is C8H7Cl2NO and its molecular weight is 204.05 g/mol. The purity is usually 95%.
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properties

Product Name

1-(2-Amino-3,6-dichloro-phenyl)-ethanone

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(2-amino-3,6-dichlorophenyl)ethanone

InChI

InChI=1S/C8H7Cl2NO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,11H2,1H3

InChI Key

CDPFMKPKCRNMFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-3,6-dichloro-N-methoxy-N-methyl-benzamide (2491 mg, 10 mmol) were dissolved in THF (100 ml). At −78° C. under nitrogen 1.6 M methyllithium solution in diethylether (25.0 ml, 40 mmol) were added dropwise and the reaction was allowed to reach room temperature and was stirred over night. The reaction was cooled in an icebath and 2N aqueous hydrogen chloride solution (30 ml) were added and the reaction was stirred for 30 min (r.t.). The reaction was diluted with water and extracted twice with diethyl ether. The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was purified by column chromatography (CH2Cl2) to yield the product as an orange oil (565 mg, 28%).
Name
2-Amino-3,6-dichloro-N-methoxy-N-methyl-benzamide
Quantity
2491 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
28%

Synthesis routes and methods II

Procedure details

At −78° C. a solution of methyl lithium (1.6M in diethyl ether, 25 ml, 40 mmol) was added dropwise to a solution of 2-amino-3,6-dichloro-N-methoxy-N-methyl-benzamide (2.5 g, 10 mmol) in tetrahydrofurane (100 ml). After complete addition, the reaction was warmed to r.t. The dark solution was stirred for 3 hours at room temperature. Under ice cooling 2N aqueous hydrochloride solution (25 ml) was added dropwise and stirred at r.t. for 30 minutes. The reaction was diluted with water, extracted twice with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and the solvent was evaporated. The residue was purified by column chromatography (silica gel, solvent gradient n-heptan/ethyl acetate=3/7) to yield the title compound as an orange oil (0.59 g, 29%).
Quantity
25 mL
Type
reactant
Reaction Step One
Name
2-amino-3,6-dichloro-N-methoxy-N-methyl-benzamide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
29%

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